2-Methyl-3-hexyn-2-ol
Overview
Description
2-Methyl-3-hexyn-2-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol with a triple bond between the third and fourth carbon atoms. This compound is known for its use in various chemical reactions and its role as an intermediate in organic synthesis .
Scientific Research Applications
2-Methyl-3-hexyn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Methyl-3-hexyn-2-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other substances . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For instance, high doses of this compound have been associated with toxic effects, including liver damage and changes in metabolic enzyme activity . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized to form reactive intermediates, which can further participate in other biochemical reactions . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and protein binding.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-hexyn-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of bromoethane with 3-methylbutynol. The reaction typically requires a base such as sodium amide (NaNH2) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-hexyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-hexyn-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and nucleophilic substitution reactions. The triple bond in the molecule also allows for reactions such as addition and cycloaddition, which are important in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-hexyn-1-ol: Similar structure but with the hydroxyl group on the first carbon.
3-Hexyn-2-ol: Lacks the methyl group on the second carbon.
2-Hexyn-2-ol: Lacks the methyl group on the third carbon.
Uniqueness
2-Methyl-3-hexyn-2-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylhex-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLYFWRRAFIWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398956 | |
Record name | 2-Methyl-3-hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5075-33-2 | |
Record name | 2-Methyl-3-hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-hexyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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